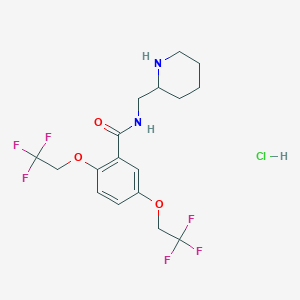
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フレカイニド塩酸塩は、主に心房細動と発作性上室性頻脈の治療に使用されるクラスIc抗不整脈薬です。 1972年に最初に合成され、1985年にFDAの承認を受けました。 フレカイニド塩酸塩は、上室性および心室性不整脈、ならびに発作性心房細動およびflutterの予防に効果があることが知られています .
準備方法
合成経路と反応条件: フレカイニド塩酸塩の合成は、通常、2,5-ビス(2,2,2-トリフルオロエトキシ)安息香酸の調製から始まります。 この化合物は次に、酸塩化物に変換され、その後、2-ピペリジニルメチルアミンと反応させて目的の生成物を生成します . 反応条件には、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒の使用が伴うことが多いです。
工業生産方法: フレカイニド塩酸塩の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスは、効率とコスト効率を最適化するために設計されており、通常、連続フロー反応器と自動システムを使用して、品質と収量の一貫性を確保しています .
化学反応の分析
反応の種類: フレカイニド塩酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: フレカイニドは特定の条件下で酸化され、さまざまな代謝物を生成します。
還元: この化合物は還元反応を起こすこともできますが、これはあまり一般的ではありません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主な生成物: これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化代謝物の生成につながる可能性がありますが、置換反応はさまざまな置換誘導体を生成する可能性があります .
4. 科学研究への応用
フレカイニド塩酸塩は、幅広い科学研究に利用されています。
化学: 抗不整脈薬とその作用機序の研究における基準化合物として使用されます。
生物学: フレカイニドは、イオンチャネル機能と心臓電気生理学の研究で使用されます。
医学: この化合物は、不整脈の治療効果と潜在的な副作用について広く研究されています。
科学的研究の応用
Flecainide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents and their mechanisms.
Biology: Flecainide is employed in research on ion channel function and cardiac electrophysiology.
Medicine: The compound is extensively studied for its therapeutic effects in managing arrhythmias and its potential side effects.
作用機序
フレカイニド塩酸塩は、心臓の速い内向きナトリウムチャネルを遮断することで効果を発揮し、心臓活動電位の立ち上がりを遅らせます。 この作用は、不応期を延長し、興奮性を低下させるため、不整脈につながる可能性のある異常な電気的活動を予防します。 さらに、フレカイニドは遅延整流カリウムチャネルを阻害し、心臓リズムをさらに安定させます .
6. 類似化合物の比較
フレカイニド塩酸塩は、プロパフェノンやエンカイニドなどの他のクラスIc抗不整脈薬と比較されることがよくあります。 これら3つの化合物はすべて、同様の作用機序を共有していますが、フレカイニドは、その特定の結合特性と薬物動態において独自です。 たとえば、フレカイニドはプロパフェノンと比較して半減期が長いため、投与回数を減らすことができます .
類似化合物:
プロパフェノン: 同様の適応症に使用される別のクラスIc抗不整脈薬です。
フレカイニド塩酸塩は、その独自の特性と幅広い用途により、臨床および研究の両方において貴重な化合物となっています。
類似化合物との比較
Propafenone: Another class Ic antiarrhythmic agent used for similar indications.
Encainide: A class Ic antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties
Flecainide hydrochloride’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
生物活性
N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride, commonly referred to as flecainide, is a compound with significant biological activity, particularly in the field of cardiology as an antiarrhythmic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H20F6N2O3
- Molecular Weight : 414.3427 g/mol
- CAS Registry Number : 54143-55-4
- IUPAC Name : N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Flecainide works primarily by blocking sodium channels in cardiac tissue. This action stabilizes the cardiac membrane and reduces excitability and conduction velocity in the atria and ventricles. The compound is particularly effective in treating ventricular tachycardia and preventing atrial fibrillation.
Antiarrhythmic Properties
Research has demonstrated that flecainide is effective in suppressing various types of arrhythmias. A study assessed its antiarrhythmic effects using two animal models:
- Chloroform-Induced Ventricular Fibrillation in Mice : Flecainide showed a high efficacy in preventing this type of arrhythmia.
- Ouabain-Induced Ventricular Tachycardia in Dogs : The compound was equally effective in this model.
The study concluded that both enantiomers of flecainide were equipotent and effective at suppressing arrhythmias without significant differences between them or with racemic flecainide .
Toxicological Profile
The safety profile of flecainide has been evaluated through various studies:
- LD50 (Rat) : 1346 mg/kg, indicating a moderate level of acute toxicity .
- Carcinogenicity : Not listed as a carcinogen by major health organizations.
- Mutagenic Effects : No significant mutagenic effects reported.
Case Studies
Several clinical cases have highlighted the effectiveness of flecainide in managing arrhythmias:
- Case Study 1 : A patient with recurrent atrial fibrillation was treated with flecainide, resulting in successful rhythm control and improved quality of life.
- Case Study 2 : In another instance involving a patient with ventricular tachycardia post-myocardial infarction, flecainide administration led to a significant decrease in episodes of tachycardia.
Comparative Analysis
The following table summarizes the biological activity and safety profile of flecainide compared to other antiarrhythmic agents:
| Parameter | Flecainide | Sotalol | Amiodarone |
|---|---|---|---|
| Mechanism | Na+ Channel Blocker | K+ Channel Blocker | K+ Channel Blocker |
| Efficacy in Atrial Fibrillation | High | Moderate | High |
| Efficacy in Ventricular Tachycardia | High | Low | High |
| LD50 (mg/kg) | 1346 | 2000 | 3000 |
| Carcinogenicity | No | No | Yes |
特性
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDMHWQWTIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













